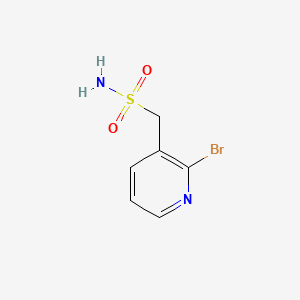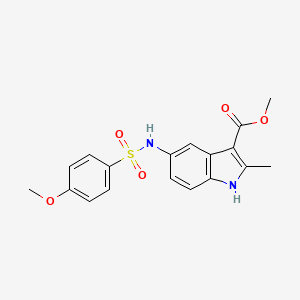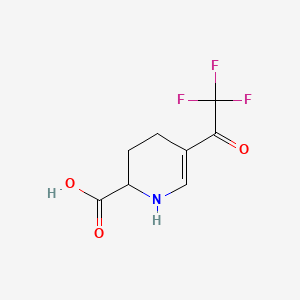![molecular formula C7H3ClOS2 B6605521 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde CAS No. 2247104-18-1](/img/structure/B6605521.png)
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde (CTTC) is a heterocyclic compound containing a sulfur atom and a chlorine atom. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. CTTC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities.
Applications De Recherche Scientifique
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have cytotoxic activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied for its potential use as an anti-malarial agent.
Mécanisme D'action
The exact mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is not yet fully understood. However, it is believed to act by interfering with the metabolism of certain essential molecules in the body, such as fatty acids and nucleic acids. This interference leads to the inhibition of cell growth and proliferation, which can result in the death of cancer cells or the inhibition of the growth of infectious organisms.
Biochemical and Physiological Effects
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have several biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-tumor activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-malarial activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, the reaction conditions for its synthesis are mild, making it suitable for use in a variety of laboratory settings. A limitation of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are several potential future directions for research on 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and malaria. Furthermore, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as an agricultural pesticide or as an additive in food products. Finally, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as a drug delivery system or as a drug carrier.
Méthodes De Synthèse
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be synthesized from thiophene-2-carbaldehyde (TTC) through a series of reactions. The first step involves the reaction of TTC with chlorine gas in an inert solvent, such as dichloromethane, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 40-50°C. The second step involves the reaction of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde with an acid, such as hydrochloric acid, to form 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid. This reaction is conducted at a temperature of 50-60°C. The final step involves the reaction of the carboxylic acid with a base, such as sodium hydroxide, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 80-90°C.
Propriétés
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDGRJVUGRPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)






![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)



![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)